1-(2-Bromo-5-chlorophenyl)ethanone
Overview
Description
The compound "1-(2-Bromo-5-chlorophenyl)ethanone" is a halogenated aromatic ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) attached to two aromatic rings that contain halogen atoms such as bromine and chlorine. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated aromatic ketones often involves halogenation reactions and the formation of the ketone group. For example, the synthesis of related compounds has been reported using starting materials like chlorobenzene and chloroacetyl chloride, with aluminum chloride as a catalyst . Another synthesis approach involves the reaction of halogen-exchange to produce derivatives like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . These methods highlight the versatility and adaptability of synthetic routes to produce various halogenated aromatic ketones.
Molecular Structure Analysis
The molecular structure of halogenated aromatic ketones is typically investigated using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). For instance, the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was confirmed by single-crystal XRD and further supported by DFT computations . These studies provide detailed insights into the geometrical parameters and electronic properties of the molecules.
Chemical Reactions Analysis
Halogenated aromatic ketones can undergo various chemical reactions due to the presence of reactive functional groups. For example, they can participate in the formation of thiazole derivatives through reactions with different reagents . The ketone group can also be involved in esterification reactions, as demonstrated in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . These reactions expand the chemical diversity and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic ketones are influenced by their molecular structure. The presence of halogen atoms and the ketone group can affect properties such as melting point, solubility, and reactivity. Theoretical studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) calculations, provide insights into the charge distribution and potential sites for chemical interactions within the molecule . Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics .
Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives
1-(2-Bromo-5-chlorophenyl)ethanone has been utilized in the synthesis of enantiomerically pure compounds. A study demonstrated a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a compound similar to 1-(2-Bromo-5-chlorophenyl)ethanone. This process is notable for its cost-effectiveness, scalability, and ability to produce diarylethanes with high enantiomeric purities (Zhang et al., 2014).
Investigating Reaction Mechanisms
In another study, the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives of 1-(2-Bromo-5-chlorophenyl)ethanone, were computationally investigated. This research involved Density Functional Theory calculations and aimed to understand the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).
Synthesis of Novel Organic Compounds
1-(2-Bromo-5-chlorophenyl)ethanone is also pivotal in the synthesis of novel organic compounds. For instance, a study described the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives using 2-bromo-1-(4-chlorophenyl)ethanone in a process involving nucleophilic substitution reactions (Tahtaci & Aydin, 2019).
Pharmaceutical Intermediate Synthesis
The compound has also been used in synthesizing key pharmaceutical intermediates. For example, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, an important intermediate in synthesizing β-adrenoceptor receptor agonists, was efficiently synthesized using a similar bromo-chlorophenyl ethanone compound (Ni, Zhang, & Sun, 2012).
Formation of Chalcone Analogues
Additionally, 1-(2-Bromo-5-chlorophenyl)ethanone derivatives have been used in synthesizing α,β-unsaturated ketones as chalcone analogues, illustrating its potential in creating a wide variety of chemical structures (Curti, Gellis, & Vanelle, 2007).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The compound has been mentioned in various peer-reviewed papers and technical documents . These documents likely contain more detailed information about the compound’s properties, synthesis, and potential applications.
properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQAWQMDMPBDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500054 | |
Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-chlorophenyl)ethanone | |
CAS RN |
935-99-9 | |
Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromo-5-chlorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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